molecular formula C18H20N2O6S B7713105 N-(5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-ETHOXYPHENYL)ACETAMIDE

N-(5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-ETHOXYPHENYL)ACETAMIDE

Cat. No.: B7713105
M. Wt: 392.4 g/mol
InChI Key: PNKIKBZFYCWPKY-UHFFFAOYSA-N
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Description

N-(5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a sulfamoyl group, and an acetamide group

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-2-ethoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-3-24-16-7-5-14(9-15(16)20-12(2)21)27(22,23)19-10-13-4-6-17-18(8-13)26-11-25-17/h4-9,19H,3,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKIKBZFYCWPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized by cyclizing catechol with formaldehyde under acidic conditions.

    Introduction of Sulfamoyl Group: The benzodioxole derivative is then reacted with a sulfonamide to introduce the sulfamoyl group.

    Attachment of Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of Acetamide Group: Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfamoyl group.

Scientific Research Applications

N-(5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-ETHOXYPHENYL)ACETAMIDE is unique due to its combination of a benzodioxole ring, a sulfamoyl group, and an acetamide group, which together confer distinct chemical and biological properties. Its ability to inhibit COX enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds.

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